An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dimethyl-2,7-octanediol
An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Dimethyl-2,7-octanediol
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,7-dimethyl-2,7-octanediol, tailored for researchers, scientists, and professionals in drug development.
Introduction: Unveiling a Versatile Diol
2,7-Dimethyl-2,7-octanediol is a unique organic compound characterized by a ten-carbon backbone with two tertiary hydroxyl groups located at the second and seventh positions.[1][2][3] This structure imparts a combination of properties that make it a valuable intermediate and additive in various fields, from materials science to the fragrance industry.[1][4] Its symmetrical nature and the steric hindrance around the hydroxyl groups influence its reactivity and physical characteristics in predictable yet powerful ways, offering a unique tool for molecular design.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2,7-dimethyl-2,7-octanediol is crucial for its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3] |
| Molecular Weight | 174.28 g/mol | [1][2][3] |
| IUPAC Name | 2,7-dimethyloctane-2,7-diol | [2] |
| CAS Registry Number | 19781-07-8 | [2][3] |
| Melting Point | 77 °C | [5] |
| Boiling Point | 140-150 °C (at 10 Torr) | [5] |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 15.04 ± 0.29 | [5] |
The presence of two hydroxyl groups allows for the formation of extensive hydrogen bonding networks, particularly in the solid state. In its tetrahydrate form, 2,7-dimethyl-2,7-octanediol crystallizes in a monoclinic system, forming a unique pentagonal face-sharing layer arrangement stabilized by hydrogen bonds between the diol and water molecules.[1] The oxygen-oxygen distances in these hydrogen-bonded layers are typical for moderate to strong hydrogen bonds, ranging from 2.774 to 2.864 Å.[1]
Synthesis and Manufacturing Pathways
The synthesis of 2,7-dimethyl-2,7-octanediol can be approached through several established organic chemistry routes. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.
Grignard Reaction: A Classic and Versatile Approach
A common and reliable method for synthesizing tertiary alcohols like 2,7-dimethyl-2,7-octanediol is the Grignard reaction.[1] This pathway offers a high degree of control and predictability.
Experimental Protocol: Grignard Synthesis of 2,7-Dimethyl-2,7-octanediol
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate dihaloalkane (e.g., 1,4-dibromobutane as a precursor to the central four-carbon chain) in anhydrous ether is added dropwise to initiate the formation of the di-Grignard reagent.
-
Reaction with Ketone: The di-Grignard reagent is then cooled in an ice bath, and a stoichiometric amount of acetone, dissolved in anhydrous ether, is added dropwise. The reaction is highly exothermic and should be carefully controlled.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2,7-dimethyl-2,7-octanediol.
Caption: Grignard synthesis of 2,7-dimethyl-2,7-octanediol.
Alternative Synthesis Routes
Other notable methods for the synthesis of 2,7-dimethyl-2,7-octanediol include:
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Hydroformylation: This industrial process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which are subsequently reduced to the diol.[1]
-
Reduction of Diketones: The catalytic hydrogenation of the corresponding diketone, 2,7-octanedione, can yield 2,7-dimethyl-2,7-octanediol.
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Aldol Condensation: An alternative approach involves the aldol condensation of ketones.[1]
Chemical Reactivity and Functional Group Transformations
The two tertiary hydroxyl groups are the primary sites of reactivity in 2,7-dimethyl-2,7-octanediol. These functional groups can undergo a variety of transformations, making the molecule a versatile building block in organic synthesis.
-
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. These esters are of particular interest in the flavor and fragrance industry.[1]
-
Oxidation: Due to the tertiary nature of the alcohol groups, they are resistant to oxidation under mild conditions. Strong oxidizing agents would lead to cleavage of the carbon-carbon bonds.
-
Dehydration: Under acidic conditions and with heat, 2,7-dimethyl-2,7-octanediol can undergo dehydration to form alkenes.[1] The regioselectivity of this elimination reaction can be influenced by the reaction conditions.
Caption: Key reactions of 2,7-dimethyl-2,7-octanediol.
Applications Across Diverse Industries
The unique structural features of 2,7-dimethyl-2,7-octanediol have led to its use in a variety of applications.
Fragrance and Cosmetics
With its pleasant scent profile, 2,7-dimethyl-2,7-octanediol is utilized as a fragrance ingredient in cosmetics and personal care products.[1] Its diol functionality can also contribute to moisturizing effects in certain formulations.[6]
Chemical Intermediate and Polymer Science
As a bifunctional molecule, it serves as a valuable building block for the synthesis of other chemicals.[1] In polymer science, its incorporation into polyester or polyurethane backbones can modify the physical properties of the resulting polymers, such as enhancing flexibility and altering crystallinity.[4]
Potential in Pharmaceutical Research
The unique structure of 2,7-dimethyl-2,7-octanediol makes it a molecule of interest in drug formulation and development.[1] While specific applications are still under investigation, its diol nature could be leveraged for creating prodrugs or as a scaffold in medicinal chemistry.[1] Further research is necessary to fully elucidate its pharmacokinetic and toxicological profiles.[1]
Other Potential Uses
Research has also explored its potential as a plasticizer for polymers like PVC and as a precursor for biofuels.[1]
Safety, Handling, and Toxicological Profile
Hazard Identification
2,7-Dimethyl-2,7-octanediol is classified as a skin and eye irritant.[1][2][7] Inhalation or significant absorption through the skin may have narcotic effects, leading to symptoms such as nausea, dizziness, and headache.[1][2][7]
Recommended Handling Procedures
When working with 2,7-dimethyl-2,7-octanediol, it is essential to adhere to standard laboratory safety protocols:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
In case of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
At present, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for the identification and characterization of 2,7-dimethyl-2,7-octanediol. Key techniques include:
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide signals corresponding to the different types of protons in the molecule, including the hydroxyl protons, the methyl protons, and the methylene protons of the octane chain.
-
¹³C NMR will show distinct peaks for the different carbon environments, including the carbons bearing the hydroxyl groups and the methyl and methylene carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.
A collection of spectra for 2,7-dimethyl-2,7-octanediol, including NMR, FTIR, Raman, and MS, is available in public databases for reference.[8]
Conclusion
2,7-Dimethyl-2,7-octanediol is a structurally intriguing and functionally versatile diol. Its unique combination of a long aliphatic chain and two tertiary hydroxyl groups provides a valuable platform for a wide range of chemical transformations and applications. For researchers and developers in fields ranging from materials science to pharmaceuticals, a thorough understanding of its chemical properties is key to unlocking its full potential. As research continues, new and innovative applications for this compound are likely to emerge.
References
- 2,7-Dimethyl-2,7-octanediol | 19781-07-8. (2023-08-15).
- 2,7-DIMETHYL-2,7-OCTANEDIOL CAS#: 19781-07-8 - ChemicalBook.
-
2,7-Dimethyl-2,7-octanediol | C10H22O2 | CID 140597 - PubChem. Available at: [Link]
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2,7-Dimethyl-2,7-octanediol - NIST WebBook. Available at: [Link]
- (3S,6S)-2,7-Dimethyl-3,6-octanediol | 129705-30-2 - Smolecule.
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2,7-Dimethyl-2,7-octanediol - SpectraBase. Available at: [Link]
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2,7-Dimethyl-2,7-octanediol - Hazardous Agents - Haz-Map. Available at: [Link]
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